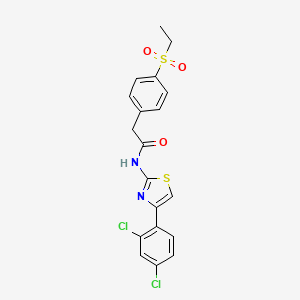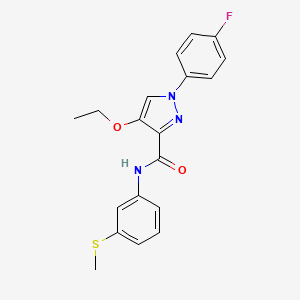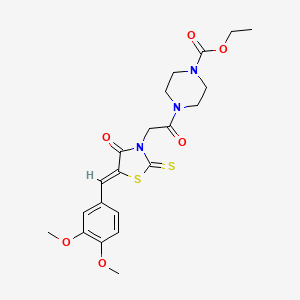![molecular formula C25H22Cl2N2O3S B2910756 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole CAS No. 477712-75-7](/img/structure/B2910756.png)
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(2,4-Dichlorobenzyl)oxy]benzoic acid” is a related compound with a molecular weight of 297.14 . Another related compound is “3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” with a molecular weight of 281.13 .
Molecular Structure Analysis
The molecular structure of similar compounds like “3-[(2,4-Dichlorobenzyl)oxy]benzoic acid” and “3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” can be represented by the InChI codes provided in the references .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-[(2,4-Dichlorobenzyl)oxy]benzoic acid” and “3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde” include a specific molecular weight and the presence of chlorine atoms, which can influence the compound’s reactivity and solubility .Applications De Recherche Scientifique
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole has been found to have a wide range of scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer’s disease, and Parkinson’s disease. It has also been studied for its potential use in the treatment of inflammation and infectious diseases. Furthermore, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-microbial agent.
Mécanisme D'action
The mechanism of action of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole is not yet fully understood. However, it has been found to interact with several proteins and enzymes in the body, including the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-kB) signaling pathway. It has been found to inhibit the activity of both of these proteins, which may explain its anti-inflammatory and anti-microbial properties. Additionally, it has been found to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which may explain its potential use as an anti-cancer agent.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory, anti-microbial, and antioxidant properties. It has also been found to inhibit the activity of several proteins and enzymes, such as COX-2, NF-kB, and DHFR. Additionally, it has been found to modulate the activity of the immune system, which may explain its potential use in the treatment of inflammatory and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and can be prepared in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not water-soluble, which can make it difficult to work with in laboratory experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to predict its effects in laboratory experiments.
Orientations Futures
There are several potential future directions for 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole. One potential direction is to further explore its potential use as an anti-cancer agent. Additionally, further research could be conducted to explore its potential use as an anti-inflammatory and anti-microbial agent. Furthermore, further research could be conducted to explore its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted to explore its potential use as an antioxidant. Finally, further research could be conducted to explore its potential use in the treatment of other diseases and disorders.
Méthodes De Synthèse
3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole is a novel pyrazole compound that is synthesized through a three-step reaction. The first step involves the reaction of 2,4-dichlorobenzyl chloride with mesitylene to form the intermediate compound 3-[(2,4-dichlorobenzyl)oxy]phenyl-mesitylene. The second step involves the reaction of the intermediate compound with hydrazine hydrate to form the intermediate compound 3-[(2,4-dichlorobenzyl)oxy]phenyl-1-(mesitylsulfonyl)-1H-pyrazole. The final step involves the reaction of the intermediate compound with sodium hydroxide to form the final compound this compound (this compound).
Propriétés
IUPAC Name |
3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2O3S/c1-16-11-17(2)25(18(3)12-16)33(30,31)29-10-9-24(28-29)19-5-4-6-22(13-19)32-15-20-7-8-21(26)14-23(20)27/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZDQPHSILYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2910673.png)
![3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone](/img/structure/B2910677.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2910679.png)
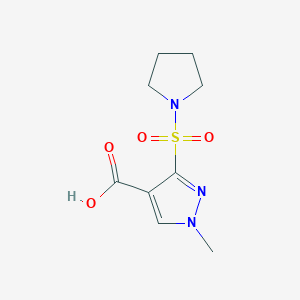
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2910683.png)
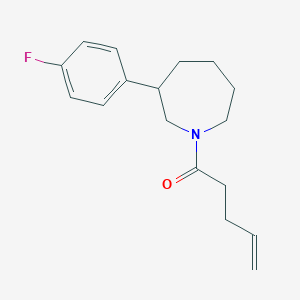
![tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2910685.png)
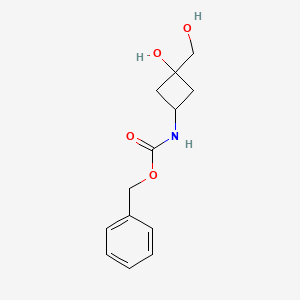
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910687.png)
![N-(4-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2910688.png)
![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2910691.png)
